Dimethyl 2-{[(4-chlorophenyl)acetyl]amino}benzene-1,4-dicarboxylate
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Overview
Description
DIMETHYL 2-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}TEREPHTHALATE: is an organic compound with the molecular formula C18H16ClNO5 . It is a derivative of terephthalate and is characterized by the presence of a chlorophenyl group and an acylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DIMETHYL 2-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}TEREPHTHALATE typically involves the reaction of dimethyl terephthalate with 4-chlorophenylacetic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: DIMETHYL 2-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}TEREPHTHALATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
DIMETHYL 2-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}TEREPHTHALATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of DIMETHYL 2-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}TEREPHTHALATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
- DIMETHYL 2-{[(4-METHYLPHENYL)ACETYL]AMINO}TEREPHTHALATE
- DIMETHYL 2-{[(4-ETHYLPHENYL)ACETYL]AMINO}TEREPHTHALATE
- DIMETHYL 2-{[(4-FLUOROPHENYL)ACETYL]AMINO}TEREPHTHALATE
Comparison: Compared to these similar compounds, DIMETHYL 2-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}TEREPHTHALATE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorophenyl group may enhance the compound’s stability and its ability to interact with specific molecular targets .
Properties
Molecular Formula |
C18H16ClNO5 |
---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
dimethyl 2-[[2-(4-chlorophenyl)acetyl]amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H16ClNO5/c1-24-17(22)12-5-8-14(18(23)25-2)15(10-12)20-16(21)9-11-3-6-13(19)7-4-11/h3-8,10H,9H2,1-2H3,(H,20,21) |
InChI Key |
SXPVBDQIMUXWEN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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